1,3,5-Triazinane-2-thione
Overview
Description
Synthesis Analysis
1,3,5-Triazinane-2-thione and its derivatives can be synthesized through various methods. For instance, the synthesis of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones involves the reaction of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones with sulfur sources, resulting in heterocycles with interesting electronic structures and optical properties (Rabouel et al., 2020). Another method includes the formal (3 + 3) annulation reaction between α-enolic dithioesters and 1,3,5-triazinanes under thermal conditions, which is catalyst-free and additive-free, to produce 3,4-dihydro-2H-1,3-thiazines (Cheng et al., 2020).
Molecular Structure Analysis
The molecular structure of 1,3,5-triazinane-2-thione derivatives has been extensively analyzed. For instance, in a study on the title compound featuring a triazinane-2-thione ring, it was found that the ring adopts an envelope conformation with substituents lying on the same side, influenced by strong anomeric effects. This structure is stabilized through a network of hydrogen bonds and pi-pi stacking interactions (Zhang et al., 2009).
Chemical Reactions and Properties
1,3,5-Triazinane-2-thione serves as a versatile building block for various chemical reactions, including aminomethylation and cycloaddition reactions. These reactions facilitate the construction of nitrogen-containing compounds, demonstrating the compound's role as a stable and readily available surrogate for formaldimines (Chen et al., 2020).
Physical Properties Analysis
The physical properties of 1,3,5-triazinane-2-thione derivatives vary depending on the specific substituents and their electronic effects. For instance, the introduction of aryl groups can significantly alter the compound's absorption bands and fluorescence quenching efficiency, as observed in studies comparing thioisocyanurates and isocyanurates (Rabouel et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of 1,3,5-triazinane-2-thione derivatives are influenced by their molecular structure. For example, the synthesis and characterization of 1,3,5-trisubstituted 1,3,5-triazinane-2-thiones from triazinanes and organic isothiocyanates reveal high yields and interesting substituent redistribution behaviors, underscoring the compound's versatility in organic synthesis (Giumanini et al., 1994).
Scientific Research Applications
Synthesis Methods
Synthesis from 1,3,5-Triazinanes and Organic Isothiocyanates : A study demonstrated the synthesis of 1,3,5-trisubstituted 1,3,5-triazinane-2-thiones from 1,3,5-triazinanes and organic isothiocyanates, highlighting a method that achieves high yields through uncatalyzed reactions. This method offers a significant contribution to the efficient synthesis of these compounds (Giumanini et al., 1994).
One-Step Facile Synthesis : Another approach for synthesizing a series of 1,3,5-triazinane-2-thiones involves a one-step procedure from condensation of aromatic amines with thiourea and formaldehyde. This method presents a simple and efficient route for the synthesis of these compounds (Zhang et al., 2012).
Chemical Properties and Reactions
Structural and Chemical Characteristics : Studies on the structure of 1,3,5-triazinane-2-thione derivatives reveal significant insights into their chemical properties. For instance, research on the anomeric effect and hydrogen-bonded motifs in these compounds provides valuable information about their behavior in various chemical contexts (Zhang et al., 2009).
Polymeric Interactions in Crystals : The polymeric (anion-π)n interactions in crystals of certain 1,3,5-triazinane-2-thione derivatives have been studied, offering insights into the crystallographic properties of these compounds (Sa̧czewski et al., 2016).
Biological and Industrial Applications
Antimicrobial Activity : Certain 1,3,5-triazinane-2-thione derivatives have demonstrated promising antimicrobial activity, which highlights their potential in medicinal and pharmaceutical applications (Babu et al., 2019).
Anti-Inflammatory Activity and Molecular Docking Studies : The anti-inflammatory properties of new triazinane-2-thiones have been explored, including their molecular docking studies which support their potential in therapeutic applications (Kotte et al., 2020).
Hydrogen-Bonded Motifs in Crystals : The study of hydrogen-bonded chains and sheets in certain 1,3,5-triazinane-2-thione compounds provides valuable insights into their potential applications in material science (Zhang et al., 2008).
Hydrogen Sulfide Scavenging : The reaction of 1,3,5-triazinanes with sodium hydrogen sulfide, resulting in the production of thiadiazinanes and dithiazinanes, illustrates their role in chemical processes relevant to industrial applications (Bakke & Buhaug, 2004).
Corrosion Inhibition in the Oil and Gas Industry : The use of 1,3,5-triazinane derivatives as corrosion inhibitors, particularly in conditions relevant to the oil and gas industry, demonstrates their industrial importance (Onyeachu et al., 2020).
properties
IUPAC Name |
1,3,5-triazinane-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3S/c7-3-5-1-4-2-6-3/h4H,1-2H2,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEQQDRAYMGDPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NCNC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176532 | |
Record name | 2-Thiotriazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triazinane-2-thione | |
CAS RN |
22052-04-6 | |
Record name | Tetrahydro-1,3,5-triazine-2(1H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22052-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiotriazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022052046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiotriazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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